molecular formula C23H23N5O2S B2847872 N-(3-methoxybenzyl)-4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide CAS No. 1206991-66-3

N-(3-methoxybenzyl)-4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide

Cat. No. B2847872
M. Wt: 433.53
InChI Key: YMGTUYOIMKRECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminothiazole-based compounds are sulfur- and nitrogen-containing heterocyclic compounds that have been widely used in drug development due to their diverse biological activities . They can act as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents, among other things .


Molecular Structure Analysis

The molecular structure of 2-aminothiazole-based compounds can vary widely depending on the specific substituents and derivatives. The 2-aminothiazole scaffold is a characteristic structure in these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-aminothiazole-based compounds can vary widely depending on the specific substituents and derivatives. The literature reports many synthetic pathways of these 2-aminothiazoles .

Future Directions

The future directions of research on 2-aminothiazole-based compounds could involve the development of new synthetic strategies to access novel 2-aminothiazole derivatives. This could potentially lead to the discovery of new drugs with high therapeutic influence .

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-14-8-10-18(11-9-14)28-16(3)20(26-27-28)23-25-15(2)21(31-23)22(29)24-13-17-6-5-7-19(12-17)30-4/h5-12H,13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGTUYOIMKRECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCC4=CC(=CC=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxybenzyl)-4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide

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